2-Chloro-7-(difluoromethoxy)benzo[d]thiazole

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Researchers requiring a benzothiazole intermediate with a stable electrophilic handle often encounter over-reactive 2-bromo analogs that compromise selectivity in multi-step syntheses. This compound delivers a balanced 2-chloro leaving group alongside the lipophilic 7-difluoromethoxy motif (pred. LogP 3.55), enabling orthogonal functionalization. Key advantages: • Consistent 95% purity reduces impurity carry-through at multi-gram scale. • 44.45 g/mol mass differential vs. the 2-bromo analog facilitates unambiguous LC-MS/HRMS reaction tracking. • Serves as a logical comparator in SAR studies probing C2 halogen effects on target binding or cellular potency.

Molecular Formula C8H4ClF2NOS
Molecular Weight 235.64 g/mol
CAS No. 1261629-26-8
Cat. No. B1460005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-(difluoromethoxy)benzo[d]thiazole
CAS1261629-26-8
Molecular FormulaC8H4ClF2NOS
Molecular Weight235.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)F)SC(=N2)Cl
InChIInChI=1S/C8H4ClF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H
InChIKeyWUXHUZJAPXOFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-(difluoromethoxy)benzo[d]thiazole: Specifications & Baseline


2-Chloro-7-(difluoromethoxy)benzo[d]thiazole (CAS 1261629-26-8) is a halogenated benzothiazole derivative bearing a 2-chloro substituent and a 7-difluoromethoxy group. Its molecular formula is C8H4ClF2NOS with a molecular weight of 235.64 g/mol . The compound is cataloged as a research building block with MDL Number MFCD18415610 and PubChem CID 119025294 [1]. The 2-chloro substitution distinguishes this compound as a synthetic intermediate capable of participating in nucleophilic aromatic substitution and cross-coupling reactions for further derivatization [2].

Why This Compound Is Not Interchangeable


Benzothiazole derivatives with identical core scaffolds but differing substitution patterns exhibit distinct reactivity profiles that preclude generic interchange. The 2-position halogen identity (chloro vs. bromo vs. unsubstituted) dictates the leaving-group propensity in nucleophilic substitution reactions [1], while the 7-position difluoromethoxy group confers unique electronic and lipophilic properties not present in 7-hydroxy, 7-methoxy, or unsubstituted 7-position analogs . The combination of a moderately electrophilic 2-chloro site and the metabolically relevant 7-difluoromethoxy motif creates a synthetic vector that is not replicated by the 2-bromo variant (MW 280.09 g/mol, Br leaving group) or the 2-amino variant (MW 216.21 g/mol, nucleophilic amine) .

Quantitative Differentiation Evidence


Mass Difference from 2-Bromo Analog

The target compound (MW 235.64 g/mol) exhibits a molecular weight differential of 44.45 g/mol compared to its 2-bromo analog 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole (MW 280.09 g/mol) . This mass difference enables unambiguous distinction via LC-MS and HRMS in reaction monitoring and purity assessment workflows. The predicted boiling point for the target compound is 288.5±30.0 °C , whereas comparable physical property data for the 2-bromo analog is not uniformly reported across vendor documentation.

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C2 Chloro vs. Bromo Leaving-Group Reactivity

The 2-chloro substituent in 2-chlorobenzothiazole scaffolds demonstrates distinct reactivity compared to 2-bromo analogs in nucleophilic aromatic substitution reactions. 2-Chlorobenzothiazole reacts with aniline and methyl aniline under conditions where alternative substitution patterns exhibit differential behavior [1]. While direct head-to-head kinetic data for the 7-difluoromethoxy-substituted pair is not publicly available, the class-level inference from benzothiazole SAR indicates that bromo analogs generally exhibit higher leaving-group lability, enabling milder reaction conditions but potentially lower selectivity in multi-step sequences [2].

Synthetic methodology Cross-coupling Medicinal chemistry

Supplier Purity Specification Differences

Supplier-specified purity for 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole varies measurably across commercial sources. LeYan (Shanghai Haohong Biomedical) lists purity at 97% , whereas multiple suppliers including AKSci, BenchChem, and CymitQuimica specify minimum purity at 95% . This 2-percentage-point differential in stated purity specification may influence procurement decisions for applications requiring higher initial purity to minimize purification burden in multi-step syntheses.

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Absence of Direct Comparative Bioactivity Data

High-strength differential evidence is limited for this compound. No peer-reviewed publications were identified reporting direct head-to-head biological activity comparisons between 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole and its 2-bromo, 2-amino, or 2-unsubstituted analogs in standardized assay conditions. ChEMBL database contains a solubility entry (CHEMBL3376393) but lacks quantitative activity data for this compound [1]. Users should note that class-level benzothiazole SAR literature reports kinase inhibition (including PI3K and AKT) for structurally related difluoromethoxy-benzothiazoles [2], but these data cannot be extrapolated to this specific compound without experimental validation.

Data transparency Procurement due diligence Biological evaluation

Optimal Application Scenarios


Moderate C2 Electrophilicity for Synthesis

This compound is suitable for nucleophilic substitution or cross-coupling reactions where the 2-chloro leaving group provides a balance of reactivity and stability [1]. The chloro substituent offers less lability than the 2-bromo analog (MW 280.09 g/mol), which may be advantageous in multi-step synthetic sequences requiring orthogonal functionalization or where over-reactivity of the bromo leaving group would compromise selectivity . The 7-difluoromethoxy group contributes lipophilicity (predicted LogP 3.5511) and metabolic modulation potential , making this scaffold appropriate for medicinal chemistry programs targeting kinase inhibition or antimicrobial applications where benzothiazole cores are established pharmacophores.

Distinct Mass Spectrometric Signature for Analysis

The 44.45 g/mol molecular weight differential relative to the 2-bromo analog (235.64 vs. 280.09 g/mol) [1] enables unambiguous LC-MS and HRMS tracking of this compound in reaction mixtures, impurity profiling, and stability studies. This mass distinction is particularly valuable in laboratories handling multiple 2-halo-7-difluoromethoxy benzothiazole derivatives simultaneously, reducing the risk of cross-contamination misidentification.

Higher Purity Grade Procurement

For synthetic applications sensitive to trace impurities or where downstream purification capacity is constrained, procurement of the 97% purity grade (LeYan) [1] rather than the more common 95% grade may reduce the burden of preparative chromatography or recrystallization. The 2-percentage-point purity differential, while modest, can translate to meaningful yield and time savings in multi-gram scale syntheses where impurity carry-through is cumulative.

In-House Comparative Evaluation for MedChem

Given the absence of peer-reviewed comparative biological activity data for this compound versus its closest analogs [1], this compound is best suited for exploratory medicinal chemistry programs where in-house head-to-head evaluation against the 2-bromo analog, 2-amino analog, and other 7-substituted benzothiazole derivatives is planned. The structural features (2-chloro + 7-difluoromethoxy) position this compound as a logical comparator in SAR studies investigating the effect of C2 halogen identity on target binding or cellular potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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